Cas no 705-19-1 (Isometronidazole)

Isometronidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-ethanol,2-methyl-4-nitro-
- Isometronidazole
- 2-(2-METHYL-4-NITRO-IMIDAZOL-1-YL)-ETHANOL
- 2-(2-methyl-4-nitroimidazol-1-yl)ethanol
- 1-(2-hydroxyethyl)-2-methyl-4-nitro-1H-imidazole
- 1H-Imidazole-1-ethanol,2-methyl-4-nitro
- 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol
- 2-Methyl-4-nitro-1H-imidazole-1-ethanol
- 2-methyl-4-nitroimidazole-1-ethanol
- Imidazole-1-ethanol,2-methyl-4-nitro
- Izoklion
- R.P. 8979
- RP-8979
- LS-06993
- AKOS040744798
- 2-(2-methyl-4-nitro-imidazol-1-yl)ethanol
- SCHEMBL3504600
- Imidazole-1-ethanol, 2-methyl-4-nitro-
- 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol;Isometronidazole
- A9448
- 1H-Imidazole-1-ethanol, 2-methyl-4-nitro-
- 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol
- AKOS000601616
- CS-0317294
- A899909
- 1-(2-hydroxyethyl)-2-methyl-nitroimidazole
- MFCD00196022
- MIZONIDAZOLE
- 0WI2PRW4QM
- SC-16427
- Metronidazole EP Impurity E
- CHEMBL506657
- HY-W272058
- BRN 0610468
- FT-0691078
- UNII-0WI2PRW4QM
- AKOS015967382
- 1-(2-HYDROXYETHYL)-2-METHYL-4-NITROIMIDAZOLE
- NS00101038
- BAS 00291771
- Q27231189
- 5-Chloro-2-thiophenecarbaldehyde
- BCP32939
- 705-19-1
- DTXSID00220766
- Metronidazole Imp. E (EP): 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol
- 5-23-05-00079 (Beilstein Handbook Reference)
- DA-49218
- ALBB-022450
- iso-metronidazole
- STL429825
- 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole
- DTXCID30143257
-
- MDL: MFCD00196022
- インチ: InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3
- InChIKey: RSXWJXPKLRYMHW-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CN1CCO)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 171.06400
- どういたいしつりょう: 171.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.6
- トポロジー分子極性表面積: 83.9A^2
じっけんとくせい
- 密度みつど: 1.45
- ふってん: 405.4 °C at 760 mmHg
- フラッシュポイント: 199 °C
- 屈折率: 1.612
- PSA: 83.87000
- LogP: 0.61520
Isometronidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Isometronidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-488304-100mg |
Isometronidazole, |
705-19-1 | 100mg |
¥2407.00 | 2023-09-05 | ||
abcr | AB413509-5 g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |
705-19-1 | 5g |
€1074.00 | 2023-04-24 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488304A-500 mg |
Isometronidazole, |
705-19-1 | 500MG |
¥10,830.00 | 2023-07-11 | ||
Chemenu | CM524310-1g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |
705-19-1 | 97% | 1g |
$722 | 2024-07-24 | |
abcr | AB413509-5g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol; . |
705-19-1 | 5g |
€1037.00 | 2025-02-27 | ||
MedChemExpress | HY-W272058-50mg |
Isometronidazole |
705-19-1 | 50mg |
¥3200 | 2024-04-17 | ||
1PlusChem | 1P005IX8-100mg |
1H-Imidazole-1-ethanol,2-methyl-4-nitro- |
705-19-1 | 100mg |
$632.00 | 2024-04-21 | ||
Ambeed | A345339-5g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol |
705-19-1 | 97% | 5g |
$1193.0 | 2024-04-17 | |
MedChemExpress | HY-W272058-10mg |
Isometronidazole |
705-19-1 | 10mg |
¥1000 | 2024-04-17 | ||
Crysdot LLC | CD11069497-1g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |
705-19-1 | 97% | 1g |
$320 | 2024-07-18 |
Isometronidazole 関連文献
-
1. Reactions of [Os3(μ-H)2(CO)10] with diazo-compounds: structural characterization of [Os3(μ-H)(CO)10(μ-NHNCPh2)] and [Os3(μ-H)(CO)10(μ-NHNCPhMe)]Kevin Burgess,Brian F. G. Johnson,Jack Lewis,Paul R. Raithby J. Chem. Soc. Dalton Trans. 1982 263
Isometronidazoleに関する追加情報
Isometronidazole (CAS No. 705-19-1): A Comprehensive Overview of Its Applications and Recent Research Findings
Isometronidazole, a compound with the chemical formula CAS No. 705-19-1, has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique chemical properties and therapeutic potential. This compound, belonging to the nitroimidazole class, has been extensively studied for its antimicrobial and anti-inflammatory effects. The detailed exploration of Isometronidazole's mechanisms of action, synthetic pathways, and recent applications in clinical research provides a comprehensive understanding of its significance in modern medicine.
The primary pharmacological activity of Isometronidazole is attributed to its ability to inhibit the growth of various bacterial and parasitic organisms. This property makes it particularly valuable in the treatment of infections caused by anaerobic bacteria, such as *Bacteroides fragilis*. The compound's mechanism involves the disruption of DNA synthesis in microbial cells, leading to their death. This mechanism has been further elucidated through recent studies that highlight the compound's interaction with bacterial enzymes, specifically those involved in DNA gyrase and topoisomerase activities.
In addition to its antimicrobial properties, Isometronidazole has shown promising results in treating inflammatory conditions. Research indicates that the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect has been observed in both in vitro and in vivo studies, where Isometronidazole significantly reduced inflammation markers in animal models. These findings suggest potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Isometronidazole involves a series of well-defined chemical reactions that highlight the ingenuity of organic chemistry. The process typically begins with the nitration of a precursor molecule, followed by reduction and functional group transformations. Recent advancements in synthetic methodologies have improved the yield and purity of Isometronidazole, making it more feasible for large-scale production. These advancements include the use of catalytic systems that enhance reaction efficiency and minimize byproduct formation.
Recent clinical trials have explored the efficacy of Isometronidazole in treating a variety of infections, including those affecting the central nervous system. The compound's ability to cross the blood-brain barrier has been a key focus area, as it allows for effective treatment of brain abscesses and other neurological infections. One notable study published in a leading pharmaceutical journal demonstrated that Isometronidazole was as effective as conventional antibiotics but with fewer side effects. This finding has opened new avenues for its use in neurology.
The safety profile of Isometronidazole is another critical aspect that has been thoroughly investigated. While generally well-tolerated, some studies have reported mild side effects such as nausea and headache. However, these effects are typically transient and do not require medical intervention. Long-term studies are ongoing to assess any potential cumulative effects, ensuring that Isometronidazole remains a safe option for therapeutic use.
Future research directions for Isometronidazole include exploring its potential as an anti-cancer agent. Preliminary studies suggest that the compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. This finding is particularly intriguing given the limited number of drugs available for certain types of cancer. Further research is needed to validate these findings and determine if Isometronidazole can be developed into an effective chemotherapeutic agent.
The role of computational chemistry in understanding Isometronidazole's properties cannot be overstated. Advanced computational methods have allowed researchers to predict molecular interactions and optimize drug design. These tools have been instrumental in identifying new analogs of Isometronidazole with enhanced efficacy and reduced toxicity. The integration of computational chemistry with experimental research has accelerated the development pipeline for new pharmaceuticals.
In conclusion, Isometronidazole (CAS No. 705-19-1) is a multifaceted compound with significant therapeutic potential across various medical fields. Its antimicrobial, anti-inflammatory, and potential anti-cancer properties make it a subject of intense research interest. As our understanding of its mechanisms and applications continues to grow, so too does its promise as a valuable therapeutic agent in modern medicine.
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